Fenpropathrin

Descripción general

Descripción

Fenpropatrín es un insecticida piretroide ampliamente utilizado, conocido por su eficacia en el control de una variedad de plagas agrícolas. Es un compuesto sintético que imita las propiedades insecticidas de las piretrinas naturales que se encuentran en las flores de crisantemo. Fenpropatrín es particularmente apreciado por su estabilidad a la luz y su actividad de amplio espectro contra insectos y ácaros .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de fenpropatrín implica varios pasos clave:

Formación de Cloruro de Acilo: El ácido 2,2,3,3-tetrametilciclopropilcarboxílico reacciona con cloruro de tionilo para formar el cloruro de acilo correspondiente.

Reacción con Fenoxibenzaldehído: El cloruro de acilo se hace reaccionar entonces con una mezcla de 3-fenoxibenzaldehído, cianuro de sodio, trietilamina, agua y un disolvente orgánico para obtener fenpropatrín.

Métodos de Producción Industrial

La producción industrial de fenpropatrín sigue rutas sintéticas similares, pero está optimizada para la fabricación a gran escala. El proceso implica:

Condiciones de Reacción Suaves: Asegurar que las reacciones se produzcan a temperaturas y presiones controladas para maximizar el rendimiento y la pureza.

Catálisis de Transferencia de Fase: Utilización de catalizadores de transferencia de fase para mejorar la eficiencia de la reacción y la separación del producto.

Análisis De Reacciones Químicas

Tipos de Reacciones

Fenpropatrín experimenta diversas reacciones químicas, que incluyen:

Oxidación: Que lleva a la formación de metabolitos hidroxilados.

Hidrólisis: Dando lugar a la ruptura del enlace éster para producir ácidos carboxílicos y alcoholes.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Tales como permanganato de potasio o peróxido de hidrógeno para reacciones de oxidación.

Condiciones Hidrolíticas: Condiciones ácidas o básicas para facilitar la hidrólisis.

Principales Productos

Metabolitos Hidroxilados: Formados mediante la oxidación.

Ácidos Carboxílicos y Alcoholes: Resultantes de la hidrólisis.

Aplicaciones Científicas De Investigación

Agricultural Applications

Fenpropathrin is primarily utilized as an insecticide to control a variety of pests in crops. It is effective against aphids, spider mites, and other harmful insects that threaten agricultural productivity. Its application is crucial in maintaining crop yields and quality.

Efficacy Against Pests

- Target Pests : this compound targets a range of pests, particularly in fruit and vegetable crops.

- Mechanism of Action : It acts on the nervous system of insects by disrupting sodium channels, leading to paralysis and death.

Neurotoxicological Research

Recent studies have raised concerns about the neurotoxic effects of this compound on non-target species, including mammals. Research indicates that exposure may lead to dopaminergic neuron degeneration and potential links to neurodegenerative diseases.

Dopaminergic Neurodegeneration

- Research Findings : Studies have demonstrated that this compound exposure can induce oxidative stress and apoptosis in dopaminergic neurons, which are critical for motor function .

- Case Studies :

- In vitro experiments using SH-SY5Y cell lines showed increased apoptosis rates following this compound treatment .

- Animal models treated with this compound exhibited behavioral deficits similar to those seen in Parkinson's disease, suggesting a potential link between pesticide exposure and neurodegenerative conditions .

Mechanisms of Toxicity

- Oxidative Stress : this compound exposure has been associated with increased production of reactive oxygen species (ROS), leading to cellular damage .

- Mitochondrial Dysfunction : Research indicates that this compound impairs mitochondrial function, reducing ATP production and disrupting neuronal health .

Cardiovascular Effects

Emerging evidence suggests that this compound may also affect cardiovascular health. Studies have shown significant alterations in heart function following exposure.

Cardiac Implications

- Increased Heart Rate : this compound has been linked to elevated heart rates and cardiac output in experimental models .

- Cardiomegaly : Long-term exposure can lead to structural changes in the heart, including cardiomegaly (enlargement of the heart) .

Environmental Impact

The environmental persistence of this compound raises concerns regarding its ecological effects. Its application can lead to contamination of soil and water systems, affecting non-target organisms.

Ecotoxicological Studies

- Research has indicated that this compound can impact aquatic ecosystems, with potential toxicity to fish and other aquatic organisms .

- The compound's degradation products may also pose risks to environmental health.

Regulatory Considerations

Given its widespread use and potential health risks, regulatory bodies continuously evaluate this compound's safety profile.

Toxicological Assessments

Mecanismo De Acción

Fenpropatrín ejerce sus efectos insecticidas al dirigirse a los canales de sodio regulados por voltaje en el sistema nervioso de los insectos. Prolonga el estado abierto de estos canales, lo que lleva a una excitación nerviosa continua, parálisis y, finalmente, a la muerte de la plaga . Este mecanismo es similar al de otros piretroides, pero está potenciado por la presencia de un grupo ciano, que aumenta su potencia .

Comparación Con Compuestos Similares

Compuestos Similares

- Ciflutrina

- Cihalotrina

- Cipermetrina

- Deltametrina

- Esfenvalerato

Singularidad

Fenpropatrín es único entre los piretroides debido a sus características estructurales específicas, como el anillo de 2,2,3,3-tetrametilciclopropano y el grupo ciano. Estas características contribuyen a su alta estabilidad a la luz y su potente actividad insecticida .

Actividad Biológica

Fenpropathrin is a synthetic pyrethroid insecticide widely used in agriculture for pest control. Its biological activity has been the subject of extensive research due to its potential effects on non-target organisms, including humans and wildlife. This article presents a detailed examination of this compound's biological activity, including its toxicological effects, mechanisms of action, and implications for environmental and human health.

This compound is characterized by its chemical structure, which allows it to interact with sodium channels in nerve cells. This interaction is crucial for its insecticidal properties, as it leads to prolonged depolarization and subsequent paralysis of the target pests.

Chemical Structure

- Molecular Formula : C_22H_23ClO_2

- Molecular Weight : 360.87 g/mol

- CAS Number : 39515-40-7

This compound primarily exerts its effects by modulating the activity of voltage-gated sodium channels in the nervous system. This mechanism disrupts normal neuronal signaling, leading to hyperexcitability and eventual paralysis in insects.

Neurotoxicity

Research indicates that this compound can induce neurotoxic effects in various animal models. For example:

- Dopaminergic Neuron Degeneration : In studies involving mice, exposure to this compound resulted in a significant loss of dopaminergic neurons, mimicking features of Parkinson's disease. Behavioral assessments revealed impaired motor functions and reduced levels of tyrosine hydroxylase (TH) in treated subjects compared to controls .

- Endocrine Disruption : A study on Gobiocypris rarus demonstrated that this compound exposure led to altered expression of sex hormone receptor genes, indicating potential endocrine-disrupting effects at low concentrations (LOEC = 2.0 μg·L⁻¹) .

Case Studies

- Human Poisoning Incident : A notable case involved a 24-year-old male who ingested a large quantity of this compound, resulting in status epilepticus and severe cardiovascular complications. Despite intensive care and multiple treatments, the patient required prolonged mechanical ventilation before recovery .

- Aquatic Toxicity : Research has shown that this compound affects aquatic organisms significantly, with observed developmental malformations in fish embryos at concentrations as low as 1.5 μg·L⁻¹ .

Summary of Toxicity Data

| Endpoint | Observed Effect | Concentration (μg·L⁻¹) |

|---|---|---|

| Neurotoxicity | Loss of dopaminergic neurons | N/A |

| Endocrine disruption | Altered sex hormone receptor genes | 2.0 |

| Developmental malformations | Increased malformations | 1.5 |

| Human toxicity | Status epilepticus | 200 mL (30% solution) |

Environmental Impact

This compound's persistence in the environment raises concerns regarding its ecological impact. Studies have indicated that it can bioaccumulate in aquatic organisms, leading to potential disruptions in food webs.

Metabolism and Excretion

Research on the metabolism of this compound has shown rapid absorption and nearly complete excretion within 48 hours post-administration in rodent models. Approximately 97% of the compound was eliminated through urine and feces .

Propiedades

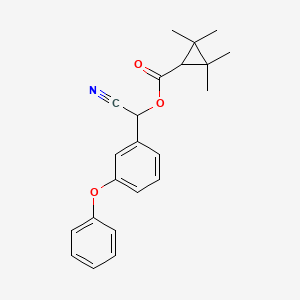

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 2,2,3,3-tetramethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-21(2)19(22(21,3)4)20(24)26-18(14-23)15-9-8-12-17(13-15)25-16-10-6-5-7-11-16/h5-13,18-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUXKZZNEFRCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024002 | |

| Record name | Fenpropathrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish to brown liquid or solid, depending on purity and temperature. Used as an acaricide and insecticide., Pale yellow liquid; [Merck Index] Yellowish-brown liquid or solid; mp = 45-50 deg C; [HSDB] Yellow to brown liquid or solid (purity and temperature dependent); [CAMEO] Yellow-brown liquid or solid (depends on storage); mp = 45-50 deg C; [MSDSonline] | |

| Record name | FENPROPATHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenpropathrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In xylene 1000, cyclohexanone 1000, methanol 337 (all in g/kg at 25 °C), Soluble in common organic solvents (chloroform, acetone, methanol)., In water, 1.41X10-2 mg/l @ 25 °C. | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.15 @ 25 °C | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000548 [mmHg], 5.48X10-6 mm Hg @ 20 °C | |

| Record name | Fenpropathrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partial protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to increased sodium entry. /Pyrethroids/, The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, For more Mechanism of Action (Complete) data for FENPROPATHRIN (12 total), please visit the HSDB record page. | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow oil, Yellow brown liquid or solid | |

CAS No. |

39515-41-8, 64257-84-7 | |

| Record name | FENPROPATHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenpropathrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39515-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpropathrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039515418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpropathrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl 2,2,3,3-tetramethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPROPATHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87BH96P0MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

45-50 °C | |

| Record name | FENPROPATHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Fenpropathrin?

A1: this compound, a synthetic pyrethroid insecticide, primarily targets the voltage-gated sodium channels (VGSC) in insects. [, , , ] It disrupts the normal function of these channels, leading to paralysis and death. [, , , ]

Q2: How does this compound affect voltage-gated sodium channels?

A2: this compound binds to VGSCs, preventing their proper closure, which disrupts the flow of sodium ions across nerve cell membranes. This disruption leads to hyperexcitation of the nervous system, ultimately causing paralysis and death in target insects. [, , , , ]

Q3: Are there other mechanisms of action besides VGSC disruption?

A3: Research suggests that this compound resistance in some insects may involve metabolic detoxification mechanisms, particularly through enzymes like cytochrome P450s (CYPs) and glutathione S-transferases (GSTs). [, , ]

Q4: What are the downstream effects of this compound exposure in non-target organisms?

A4: In non-target organisms like fish, this compound exposure can induce oxidative stress, leading to lipid peroxidation and altered biochemical parameters. [] Studies on zebrafish embryos also showed teratogenic effects, behavioral abnormalities, cardiotoxicity, and neurotoxicity. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound's molecular formula is C22H27NO3, and its molecular weight is 353.46 g/mol. []

Q6: Is there spectroscopic data available for this compound?

A6: Gas chromatography coupled with electron capture detector (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) are widely used for the detection and quantification of this compound. [, , , , , ] These techniques provide information on the compound's retention time and mass-to-charge ratio, which are crucial for its identification and analysis.

Q7: Have insect populations developed resistance to this compound?

A7: Yes, several insect species, including the silverleaf whitefly (Bemisia argentifolii), citrus red mite (Panonychus citri), and the Asian citrus psyllid (Diaphorina citri), have developed resistance to this compound. [, , , , ]

Q8: What are the mechanisms of this compound resistance?

A8: Resistance mechanisms can include target-site insensitivity, where mutations in the VGSC gene reduce this compound binding affinity. [, , ] Additionally, enhanced metabolic detoxification by enzymes like CYPs and GSTs can contribute to resistance. [, , , ]

Q9: What is the environmental fate of this compound?

A10: this compound degradation in the environment is influenced by factors like soil type, pH, temperature, and microbial activity. [, ] It exhibits low mobility in soil and limited volatilization from various surfaces. []

Q10: What is the half-life of this compound in soil?

A11: The half-life of this compound in soil ranges from 25.8 to 33.2 days under laboratory conditions. [] Environmental factors like temperature and organic matter content can influence the degradation rate.

Q11: How effective are bioremediation strategies for this compound-contaminated soil?

A12: Bioaugmentation of contaminated soils with this compound-degrading bacterial strains like Bacillus sp. DG-02 and Sphingomonas sp. JQL4-5 have shown promise in enhancing the degradation of this insecticide. [, ]

Q12: How are this compound residues analyzed in food and environmental samples?

A13: Gas chromatography, particularly GC-ECD and GC-MS, are commonly employed for analyzing this compound residues due to their high sensitivity and selectivity. [, , , , , ] HPLC methods have also been developed and offer alternative approaches for analysis. []

Q13: Are there other analytical techniques for this compound detection?

A14: Yes, Enzyme-linked immunosorbent assay (ELISA) has been developed for rapid and sensitive detection of this compound residues. [] Additionally, micellar-enhanced spectrofluorimetry and resonance light scattering methods offer alternative detection approaches. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.